molecular formula C15H23N B14617574 2-(3-Cyclohexylpropyl)-6-methylpyridine CAS No. 60439-20-5

2-(3-Cyclohexylpropyl)-6-methylpyridine

Cat. No.: B14617574
CAS No.: 60439-20-5
M. Wt: 217.35 g/mol
InChI Key: SNKOFLRSJRXUFK-UHFFFAOYSA-N
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Description

2-(3-Cyclohexylpropyl)-6-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexylpropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexylpropyl)-6-methylpyridine typically involves the alkylation of 6-methylpyridine with 3-cyclohexylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexylpropyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines.

Scientific Research Applications

2-(3-Cyclohexylpropyl)-6-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexylpropyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexylpropanol
  • 3-Cyclohexylpropyl acetate
  • Isoindoline derivatives

Uniqueness

2-(3-Cyclohexylpropyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60439-20-5

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

2-(3-cyclohexylpropyl)-6-methylpyridine

InChI

InChI=1S/C15H23N/c1-13-7-5-11-15(16-13)12-6-10-14-8-3-2-4-9-14/h5,7,11,14H,2-4,6,8-10,12H2,1H3

InChI Key

SNKOFLRSJRXUFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCCC2CCCCC2

Origin of Product

United States

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